2-(Methoxymethyl)pyrazolo[1,5-a]pyridine
Description
Significance of Pyrazolo[1,5-a]pyridine (B1195680) Core in Organic Chemistry Research
The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and organic synthesis. organic-chemistry.org This fused, planar N-heterocyclic system, composed of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, offers significant synthetic versatility, allowing for structural modifications at multiple positions. organic-chemistry.orgnih.gov This adaptability has made its derivatives the subject of extensive research, leading to their use in the development of therapeutic agents. chemsrc.comnih.gov Compounds incorporating this core have shown a wide range of biological activities, and are integral to several commercial drugs. nih.govsigmaaldrich.com The unique electronic properties arising from the fusion of the π-excessive pyrazole ring and the π-deficient pyridine ring contribute to the stability and reactivity of these compounds, making them attractive targets for the discovery of novel pharmaceuticals and materials. sigmaaldrich.com
Overview of Fused Nitrogen Heterocycles
Fused nitrogen heterocycles are a major class of organic compounds characterized by two or more rings fused together, with at least one ring containing a nitrogen atom. chemnet.com These structures are ubiquitous in nature and form the backbone of a vast number of biologically active molecules, including alkaloids, vitamins, and nucleic acids. nih.govlookchem.comnih.gov In fact, over 85% of all biologically active compounds are reported to be or contain a heterocycle, with nitrogen-containing systems being the most frequent. nih.govlookchem.com Their prevalence in pharmaceuticals is significant, with approximately 60% of all FDA-approved small-molecule drugs featuring a nitrogen heterocycle. nih.govlookchem.com The structural rigidity, specific three-dimensional conformations, and the ability of the nitrogen atoms to form hydrogen bonds contribute to their efficacy as therapeutic agents. chemnet.comnih.gov
Structural Features and Nomenclature of 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine
While detailed experimental data for this compound is sparse in publicly accessible literature, its structure and nomenclature can be precisely defined based on IUPAC conventions.
Core Structure : The foundation of the molecule is the pyrazolo[1,5-a]pyridine ring system. This is a bicyclic aromatic heterocycle where a pyrazole ring is fused to a pyridine ring. The fusion is specifically between the 1 and 5 positions of the pyrazole and the 'a' face of the pyridine, hence the "[1,5-a]" designation.
Substitution : A "methoxymethyl" group is attached to the carbon at position 2 of the pyrazolo[1,5-a]pyridine core. This substituent consists of a methyl group (-CH₃) linked to an oxygen atom, which is in turn bonded to a methylene (B1212753) group (-CH₂-).
Systematic Name : The full IUPAC name is This compound . The numbering of the bicyclic system follows established rules for fused heterocycles.
Below is a table summarizing the key structural and chemical identifiers for the parent compound and the specific derivative.
| Property | Value |
| Compound Name | This compound |
| Parent Core | Pyrazolo[1,5-a]pyridine nih.gov |
| Molecular Formula | C₉H₁₀N₂O |
| IUPAC Name | This compound |
| Substituent | Methoxymethyl (-CH₂OCH₃) |
| Position of Substitution | 2 |
Historical Context and Evolution of Research on Pyrazolo[1,5-a]pyridines
The study of the pyrazolo[1,5-a]pyridine ring system dates back to its first reported synthesis in 1948. sigmaaldrich.com Early research primarily focused on establishing fundamental synthetic routes and understanding the chemical reactivity of this novel heterocyclic system. Over the decades, as synthetic methodologies in organic chemistry became more sophisticated, so did the approaches to constructing and functionalizing the pyrazolo[1,5-a]pyridine core. sigmaaldrich.com The discovery of the diverse biological activities of its derivatives marked a significant turning point, propelling this scaffold into the realm of medicinal chemistry. In recent years, research has expanded to include the development of more efficient, sustainable, and regioselective synthetic methods, such as multicomponent reactions and transition-metal-catalyzed cross-couplings, to generate libraries of derivatives for drug discovery and materials science applications. organic-chemistry.org
Structure
3D Structure
Properties
CAS No. |
685886-56-0 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(methoxymethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-12-7-8-6-9-4-2-3-5-11(9)10-8/h2-6H,7H2,1H3 |
InChI Key |
MEIBCGZQPUFNSB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 2 Methoxymethyl Pyrazolo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyridine (B1195680) ring system exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents. The pyrazole (B372694) moiety is generally more susceptible to electrophilic attack, while the pyridine (B92270) part is more prone to nucleophilic substitution, particularly when activated by appropriate leaving groups.
Electrophilic Substitution: Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine core predominantly occurs on the electron-rich pyrazole ring. Theoretical calculations and experimental evidence for related pyrazolo[1,5-a]pyrimidines suggest that the C3 position is the most nucleophilic and thus the primary site for electrophilic attack. researchgate.net The orientation of substitution can, however, be strongly dependent on the specific reagents and reaction conditions. researchgate.net For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system with mixed nitric and sulfuric acids yields the 3-nitro compound, whereas using nitric acid in acetic anhydride (B1165640) can lead to substitution at the C6 position on the pyrimidine (B1678525) ring. researchgate.net Common electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to proceed with high regioselectivity at the C3 position of 2-(methoxymethyl)pyrazolo[1,5-a]pyridine.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrazolo[1,5-a]pyridine scaffold is less common unless the ring is activated with strong electron-withdrawing groups or contains a good leaving group at an electron-deficient position. In the analogous pyrazolo[1,5-a]pyrimidine system, nucleophilic substitution is frequently observed at the C5 and C7 positions, which are part of the pyrimidine ring. nih.gov For this compound, a similar reactivity pattern would be expected. If a leaving group, such as a halogen, were installed at the C4 or C6 positions of the pyridine ring, it would become susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiolates. This strategy is widely used to introduce diverse functional motifs. nih.govmdpi.com
Functional Group Transformations of the Methoxymethyl Moiety
The 2-(methoxymethyl) group, while relatively stable, can be chemically transformed to introduce new functionalities. The methoxymethyl (MOM) ether linkage is primarily known as a protecting group for alcohols and is susceptible to cleavage under acidic conditions. wikipedia.orgadichemistry.com
This transformation is typically achieved using Brønsted or Lewis acids. Common methods include:
Aqueous Acid: Treatment with dilute mineral acids like hydrochloric acid (HCl) in a protic solvent such as methanol (B129727) or water effectively cleaves the acetal (B89532) to yield 2-(hydroxymethyl)pyrazolo[1,5-a]pyridine. adichemistry.com
Lewis Acids: Reagents like trimethylsilyl (B98337) triflate (TMSOTf) can facilitate the cleavage under milder, non-aqueous conditions. acs.org
Heterogeneous Catalysts: Solid-supported acid catalysts, such as silica-supported sodium hydrogen sulfate, offer a mild and efficient method for the deprotection of phenolic MOM ethers, which can be applicable to heteroaromatic systems. organic-chemistry.org
Once converted to the 2-(hydroxymethyl) derivative, the primary alcohol can undergo a variety of subsequent reactions. Standard oxidation protocols can convert it to the corresponding aldehyde (2-formylpyrazolo[1,5-a]pyridine) or carboxylic acid (pyrazolo[1,5-a]pyridine-2-carboxylic acid), which are versatile intermediates for further derivatization, including reductive amination, Wittig reactions, or amide bond formation.
Table 1: Potential Transformations of the 2-(Methoxymethyl) Group
| Starting Material | Reagents and Conditions | Product | Transformation Type |
|---|---|---|---|
| This compound | HCl (aq), CH3OH, reflux | 2-(Hydroxymethyl)pyrazolo[1,5-a]pyridine | MOM Ether Cleavage |
| This compound | TMSOTf, 2,2'-Bipyridyl, CH2Cl2 | 2-(Hydroxymethyl)pyrazolo[1,5-a]pyridine | MOM Ether Cleavage |
| 2-(Hydroxymethyl)pyrazolo[1,5-a]pyridine | MnO2 or PCC, CH2Cl2 | 2-Formylpyrazolo[1,5-a]pyridine | Oxidation |
| 2-(Hydroxymethyl)pyrazolo[1,5-a]pyridine | KMnO4 or Jones Reagent | Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Oxidation |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. bohrium.comrsc.org For the pyrazolo[1,5-a]pyridine system, the C3 position is the most electron-rich and sterically accessible site, making it a prime target for C-H activation.
Strategies for the C-H functionalization of this compound would likely focus on this C3 position. Transition metal-catalyzed reactions, particularly those employing palladium, are effective for direct arylation, alkenylation, and acylation of similar N-heterocycles. rsc.org For example, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been successfully applied to pyrazolo[1,5-a]pyridines to couple them with various five-membered heteroarenes without the need for directing groups. rsc.org Other potential transformations include visible-light-induced C-H functionalization, which has been demonstrated for related imidazo[1,2-a]pyridines and allows for the introduction of perfluoroalkyl and other radical-generated fragments at the C3 position. nih.gov
Among the various C-H functionalization reactions, direct halogenation is one of the most established and synthetically useful transformations for the pyrazolo[1,5-a]pyridine core. The resulting halo-derivatives are versatile building blocks for subsequent cross-coupling reactions. nih.govnih.gov
Numerous studies on the analogous pyrazolo[1,5-a]pyrimidine scaffold have demonstrated highly efficient and regioselective halogenation at the C3 position. rsc.orgnih.gov These methods are directly applicable to this compound. An environmentally friendly approach utilizes readily available potassium halide salts (KX, where X = I, Br, Cl) in combination with a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in water at ambient temperature. rsc.orgnih.gov This protocol provides excellent yields of the C3-halogenated products. The proposed mechanism involves an electrophilic substitution pathway. rsc.orgnih.gov
Alternative reagents for C3-halogenation include N-halosuccinimides (NXS, where X = I, Br, Cl), which are common electrophilic halogenating agents. nih.gov These reactions typically provide the 3-halo derivatives in good to excellent yields, confirming the high intrinsic reactivity of the C3 position towards electrophiles.
Table 2: C3-Regioselective Halogenation Conditions for Pyrazolo[1,5-a]pyrimidine Analogs
| Halogen | Reagent System | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Iodine | KI / PIDA | H2O | Room Temp | 83-95% | rsc.org |
| Bromine | KBr / PIDA | H2O | Room Temp | 86-92% | rsc.org |
| Chlorine | KCl / PIDA | H2O | Room Temp | 68-73% | rsc.org |
| Bromine | NBS | CCl4 or THF | Reflux | Good | nih.gov |
| Iodine | NIS | CCl4 or THF | Reflux | Good | nih.gov |
Transition-Metal Catalyzed Reactions for Derivatization (e.g., Palladium-Catalyzed Couplings)
The halogenated derivatives of this compound, particularly the 3-halo compounds, are key intermediates for diversification via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations are powerful methods for forming C-C, C-O, and C-N bonds. nih.gov
The 3-iodo or 3-bromo derivatives of this compound are expected to be excellent substrates for these transformations.
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base would yield 3-aryl-2-(methoxymethyl)pyrazolo[1,5-a]pyridines. researchgate.net
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would provide access to 3-alkynyl derivatives. researchgate.net
Heck Coupling: Reaction with alkenes under palladium catalysis would lead to the formation of 3-alkenyl products. researchgate.net
Buchwald-Hartwig Amination: This reaction would enable the introduction of a wide range of primary and secondary amines at the C3 position, forming C-N bonds.
These cross-coupling reactions provide a modular approach to synthesize a large library of analogs from a common halogenated intermediate, allowing for systematic exploration of the structure-activity relationships of this scaffold.
Reaction Mechanisms and Intermediate Characterization in Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the transformations of this compound, several mechanistic pathways are operative.
Electrophilic Substitution (e.g., Halogenation): The regioselective C3-halogenation is believed to proceed through a classic electrophilic aromatic substitution mechanism. rsc.orgnih.gov In the case of the PIDA/KX system, PIDA reacts with the halide salt to form an electrophilic halogenating species in situ. rsc.org The electron-rich pyrazole ring of the pyrazolo[1,5-a]pyridine attacks this electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring system. Subsequent deprotonation at the C3 position by a weak base restores aromaticity and yields the final 3-halo product. The high regioselectivity is attributed to the superior stability of the sigma complex formed upon attack at the C3 position compared to other positions.
Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like the Suzuki-Miyaura coupling follows a well-established catalytic cycle. researchgate.net The cycle typically involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., at C3) of the pyrazolo[1,5-a]pyridine derivative, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl or -alkyl complex. This step is usually facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then enter another cycle.
Characterization of intermediates in these reactions can be challenging due to their transient nature. However, mechanistic studies on related systems often employ techniques like NMR spectroscopy, trapping experiments, and computational modeling to gain insight into the reaction pathways and the structures of key intermediates. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine, a combination of ¹H, ¹³C, and advanced 2D NMR techniques would be essential for a complete structural assignment.
Proton NMR Spectral Analysis Methodology
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the pyrazolo[1,5-a]pyridine (B1195680) core and the methoxymethyl substituent. The analysis would involve the interpretation of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to determine the connectivity of protons within the molecule.
However, a comprehensive search of scientific databases and literature did not yield specific, experimentally determined ¹H NMR spectral data for this compound.
Carbon-13 NMR Chemical Shift Interpretation
Similarly, a ¹³C NMR spectrum would provide crucial information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct resonance, with its chemical shift indicative of its electronic environment.
As with the proton NMR data, specific, experimentally verified ¹³C NMR chemical shift values for this compound are not available in the reviewed literature.
Advanced NMR Techniques for Connectivity and Configuration Assignment
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond carbon-proton (C-H) correlations.
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (typically 2-3 bond) carbon-proton correlations, which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which can help in determining the stereochemistry and conformation of the molecule.
Detailed experimental data from these advanced NMR techniques for this compound could not be located in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 162.19 g/mol . A high-resolution mass spectrum (HRMS) would be expected to provide an exact mass measurement consistent with its molecular formula, C₉H₁₀N₂O.
The fragmentation pattern upon ionization (e.g., by electron impact) would likely involve characteristic losses, such as the methoxy (B1213986) group (-OCH₃) or the entire methoxymethyl side chain (-CH₂OCH₃). Analysis of these fragments would help to confirm the structure of the parent molecule.
Specific experimental mass spectrometry data, including detailed fragmentation patterns for this compound, are not documented in the available scientific literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching and bending vibrations of the aromatic pyrazolo[1,5-a]pyridine ring system.
C-N and C=N stretching vibrations within the heterocyclic rings.
C-O-C stretching of the ether linkage in the methoxymethyl group.
Aliphatic C-H stretching and bending of the methylene (B1212753) and methyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated pyrazolo[1,5-a]pyridine ring system.
A thorough search did not uncover any published experimental IR or UV-Vis spectra for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions in the solid state.
There are no published reports of the single-crystal X-ray structure of this compound.
Isotopic Labeling in Mechanistic Investigations (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, is a powerful technique for elucidating reaction mechanisms and understanding the metabolic pathways of organic compounds. In the study of pyrazolo[1,5-a]pyridines, deuterium labeling has been instrumental in providing insights into their synthesis and reactivity. While specific studies on this compound are not extensively documented in this context, the methodologies developed for the parent scaffold and its derivatives are directly applicable.
A prevalent and efficient method for introducing a deuterium atom into the pyrazolo[1,5-a]pyridine core involves the α-H/D exchange of precursor 1-aminopyridinium cations in a basic deuterium oxide (D₂O) solution. nih.gov This is followed by a 1,3-cycloaddition reaction with acetylenes to form the deuterated pyrazolo[1,5-a]pyridine ring system. nih.gov This approach is valued for its operational simplicity, high regioselectivity, and the high degree of deuterium incorporation achieved under mild reaction conditions. nih.gov
The mechanism of this labeling process is initiated by the deprotonation of the α-carbon of the 1-aminopyridinium salt by a base in the presence of D₂O, leading to a hydrogen-deuterium exchange. The subsequent reaction of the deuterated N-aminopyridinium intermediate with an alkyne proceeds via a [3+2] cycloaddition to yield the 7-deutero-pyrazolo[1,5-a]pyridine derivative. The position of deuteration is predictable through computational assessment of the pKₐ values of different protons in the N-aminopyridinium cation. nih.gov
The application of this technique has been demonstrated for various substituted pyrazolo[1,5-a]pyridines, showcasing its versatility. The degree of deuterium incorporation is typically high, and the process is efficient, making it a valuable tool for mechanistic studies. For instance, investigations into the cycloaddition reactions of N-iminopyridinium ylides could utilize deuterated precursors to probe the concerted or stepwise nature of the reaction pathway.
The following table summarizes the results of deuterium labeling for several pyrazolo[1,5-a]pyridine derivatives, illustrating the effectiveness of the H/D exchange and subsequent cycloaddition methodology.
Table 1: Deuterium Labeling of Various Pyrazolo[1,5-a]pyridine Derivatives
| Precursor 1-Aminopyridinium Salt | Alkyne | Product | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|---|---|
| 1-Aminopyridinium iodide | Dimethyl acetylenedicarboxylate | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | >95 | 70 |
| 1-Amino-4-methylpyridinium iodide | Dimethyl acetylenedicarboxylate | Dimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | >95 | 75 |
| 1-Amino-4-methoxypyridinium iodide | Dimethyl acetylenedicarboxylate | Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | >95 | 68 |
This established methodology for isotopic labeling provides a clear pathway for investigating the reaction mechanisms of this compound. By synthesizing its deuterated analogue, researchers can perform kinetic isotope effect studies to determine rate-limiting steps and gain a deeper understanding of its chemical transformations.
Computational and Theoretical Investigations of 2 Methoxymethyl Pyrazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules like 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine. DFT studies on related pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have successfully been used to optimize molecular geometries and calculate various electronic and reactivity descriptors.
For the pyrazolo[1,5-a]pyridine (B1195680) core, DFT calculations at levels such as B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p) are commonly employed to determine key parameters that govern reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
The distribution of electron density across the molecule is also a critical aspect revealed by DFT. Electrostatic potential maps can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. For instance, in a study on pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, analysis of nucleophilic Parr functions indicated that the carbons of the carboxylic acid groups were the most susceptible to nucleophilic attack, a prediction that aligned with experimental outcomes. Based on the general electronic nature of the pyrazolo[1,5-a]pyridine scaffold, the pyridine (B92270) ring is typically more electron-deficient than the pyrazole (B372694) ring, influencing its reactivity towards various reagents.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for a heterocyclic system and not specific to this compound, as dedicated studies are unavailable.)
| Descriptor | Definition | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap suggests high polarizability and chemical reactivity. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. |
| Softness (S) | 1 / η | Reciprocal of hardness; softer molecules are more reactive. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (HOMO and LUMO), is crucial for understanding the bonding and reactivity of this compound. The HOMO represents the region from which electrons are most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO represents the region most likely to accept electrons, defining its electrophilic character.
In pyrazolo[1,5-a]pyridine systems, the HOMO is typically distributed over the fused ring system, particularly the electron-rich pyrazole moiety. The LUMO is also generally delocalized across the aromatic system. The specific locations and energies of these orbitals dictate the regioselectivity of chemical reactions. For example, the sites with the largest HOMO coefficients are predicted to be the most reactive towards electrophiles. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Prediction of Reaction Pathways and Transition States
Theoretical calculations are invaluable for mapping potential reaction pathways and identifying the associated transition states, providing insights into reaction mechanisms and selectivity. By modeling the energies of reactants, intermediates, transition states, and products, computational methods can predict the most favorable reaction routes.
A pertinent example is the DFT study on the reaction between pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and thionyl chloride (SOCl2). This study explored various possible reaction channels and characterized the transition states to elucidate the experimentally observed regio- and chemoselectivity. The analysis of the energies associated with different pathways confirmed that the reaction is completely selective, aligning with experimental results. Similarly, plausible mechanisms for the formation of the pyrazolo[1,5-a]pyridine ring itself, such as through cross-dehydrogenative coupling, have been proposed and computationally supported. For this compound, such methods could be used to predict its behavior in reactions like electrophilic substitution, oxidation, or reactions involving the methoxymethyl side chain.
Conformational Analysis and Tautomerism Studies
The methoxymethyl group at the C2 position introduces conformational flexibility to the otherwise rigid pyrazolo[1,5-a]pyridine core. Conformational analysis aims to identify the most stable arrangement (conformer) of this side chain relative to the bicyclic system. Studies on structurally similar 2-(alkoxymethyl)pyridines have shown a conformational preference where the Cα-O bond is coplanar with the pyridine ring and anti to the N-C2 bond. This preference is often attributed to stereoelectronic effects. It is highly probable that the methoxymethyl group in this compound would adopt a similar low-energy conformation, which can be confirmed by computational energy profiling of the rotation around the C2-Cα bond.
Tautomerism, the interconversion of structural isomers, is a known phenomenon in some nitrogen-containing heterocycles, particularly those with labile protons like pyrazolones. However, the pyrazolo[1,5-a]pyridine system is an aromatic, fused N-heterocycle that lacks exocyclic double bonds or readily movable protons on the ring itself. Therefore, it is not expected to exhibit significant tautomerism under normal conditions. Computational studies on the parent scaffold would likely confirm the high energetic barrier to any potential tautomeric forms, reinforcing the stability of its aromatic structure.
In Silico Spectroscopic Parameter Prediction for Structural Confirmation
Computational methods are widely used to predict spectroscopic parameters, which serve as a powerful tool for structural elucidation and confirmation alongside experimental data. For this compound, key spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can be calculated.
DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently employed to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for a computationally optimized geometry, researchers can obtain theoretical chemical shifts that typically show excellent correlation with experimental values. This approach has been successfully applied to various pyrazolo[1,5-a]pyrimidine derivatives to aid in their structural characterization.
Similarly, vibrational frequencies can be calculated to predict the positions of absorption bands in IR spectra. These calculations help in assigning specific vibrational modes to the observed experimental bands. For pyrazolo[3,4-b]pyridine derivatives, theoretical calculations have been shown to be in excellent agreement with experimental FT-IR data. Such in silico predictions would be invaluable for confirming the synthesis and structure of this compound.
Table 2: Computationally Predicted Spectroscopic Data (Note: This table illustrates the type of data that can be generated. Specific values for this compound are not available.)
| Parameter | Computational Method | Information Provided |
| ¹³C NMR Chemical Shifts | DFT (GIAO) | Predicts the resonance of each carbon atom, aiding in structural assignment of the bicyclic core and substituent. |
| ¹H NMR Chemical Shifts | DFT (GIAO) | Predicts the resonance of each proton, confirming the substitution pattern and conformation of the methoxymethyl group. |
| IR Vibrational Frequencies | DFT (Harmonic Frequency) | Predicts the position of key vibrational bands (e.g., C=N, C=C, C-O stretching) to confirm functional groups. |
Role of 2 Methoxymethyl Pyrazolo 1,5 a Pyridine As a Building Block in Chemical Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
While direct examples of 2-(methoxymethyl)pyrazolo[1,5-a]pyridine as a precursor are not extensively documented, the reactivity of the broader class of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines suggests its significant potential. nih.govnih.gov The pyrazolo[1,5-a]pyridine (B1195680) nucleus can be strategically functionalized to enable subsequent cyclization reactions, leading to the formation of novel polycyclic systems.
The nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings can influence the regioselectivity of electrophilic substitution reactions. For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system has been shown to occur at the 3- or 6-position depending on the reaction conditions. researchgate.net Such functionalization can introduce reactive handles for further synthetic transformations. For example, a nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form additional fused rings.
Moreover, palladium-catalyzed cross-coupling reactions are a powerful tool for the elaboration of the pyrazolo[1,5-a]pyridine scaffold. thieme-connect.com Halogenated derivatives of pyrazolo[1,5-a]pyridines can be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), and alkynes (Sonogashira coupling), to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity and accessing a wide range of derivatives.
The following table summarizes potential synthetic transformations where this compound could act as a precursor to more complex heterocyclic systems.
| Precursor Functionalization | Reaction Type | Potential Fused System |
| Nitration followed by reduction | Cyclization with a diketone | Pyrazolo[1,5-a]pyrido[x,y-z]diazepine |
| Halogenation at the 3-position | Intramolecular Heck reaction | A tetracyclic system with a new five or six-membered ring |
| Formylation and subsequent reaction | Condensation with a dinucleophile | A fused pyrimidine (B1678525) or diazepine (B8756704) ring |
Scaffold for Further Chemical Modification and Functionalization in Material Science Research
The pyrazolo[1,5-a]pyridine framework is of growing interest in material science, primarily due to the photophysical properties exhibited by its derivatives. nih.gov These compounds can display fluorescence and have potential applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The electronic properties of the pyrazolo[1,5-a]pyridine core can be fine-tuned through chemical modification, making it an attractive scaffold for the design of new functional materials.
The 2-(methoxymethyl) group in the target compound offers a site for modification. For example, the ether linkage could be cleaved to yield a hydroxymethyl group, which can then be esterified or etherified with various functional moieties to alter the molecule's electronic or solubility properties.
Furthermore, the pyrazolo[1,5-a]pyridine ring itself can be functionalized at multiple positions. mdpi.com Palladium-catalyzed C-H activation is a modern synthetic strategy that allows for the direct introduction of aryl or other groups onto the heterocyclic core, avoiding the need for pre-functionalization with halogens. mdpi.com
Below is a table outlining potential modifications to the this compound scaffold and their potential impact on material properties.
| Modification Site | Type of Functionalization | Potential Impact on Material Properties |
| 2-(Methoxymethyl) group | Ether cleavage and esterification | Tuning of solubility and electronic properties |
| C-3 Position | Suzuki or Stille coupling | Extension of π-conjugation, red-shifting of absorption/emission spectra |
| C-5 and C-7 Positions | Nucleophilic aromatic substitution | Introduction of electron-donating or -withdrawing groups to modify HOMO/LUMO levels |
| C-H activation at various positions | Direct arylation | Creation of extended conjugated systems for enhanced photophysical properties |
Development of Novel Synthetic Reagents and Ligands Based on the Pyrazolo[1,5-a]pyridine Framework
The presence of multiple nitrogen atoms with lone pairs of electrons makes the pyrazolo[1,5-a]pyridine scaffold an excellent candidate for the development of novel ligands for transition metal catalysis. The nitrogen atoms can coordinate to a metal center, and the rigidity of the fused ring system can provide a well-defined coordination geometry.
Derivatives of the related pyrazolo[1,5-a]pyrimidine system have been successfully used to form organometallic complexes with metals such as rhenium(I). semanticscholar.org These complexes exhibit interesting photophysical and biological properties. It is conceivable that this compound could act as a bidentate ligand, coordinating to a metal center through the N1 of the pyrazole ring and the N7 of the pyridine ring. The methoxymethyl substituent could also play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity or photophysical properties of the resulting metal complex.
The development of such ligands could lead to new catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the ligand can be systematically varied by introducing different substituents on the pyrazolo[1,5-a]pyridine core, allowing for the optimization of catalyst performance.
The following table provides examples of potential metal complexes that could be formed with this compound and their potential applications.
| Metal Center | Potential Ligand Coordination Mode | Potential Application |
| Palladium(II) | Bidentate (N,N) | Catalyst for cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium(II) | Bidentate (N,N) | Photosensitizer in photoredox catalysis or OLEDs |
| Iridium(III) | Bidentate (N,N) | Phosphorescent emitter in OLEDs |
| Copper(I) | Bidentate (N,N) | Catalyst for click chemistry or atom transfer radical polymerization |
Future Research Directions and Emerging Avenues in Pyrazolo 1,5 a Pyridine Chemistry
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of new and efficient synthetic methods is paramount for the exploration of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Current research focuses on moving beyond traditional multi-step processes to more streamlined and environmentally benign approaches.
Key strategies include:
[3+2] Cycloaddition Reactions: A prominent method involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes. acs.orgnih.gov Future work will likely focus on expanding the substrate scope and achieving higher regioselectivity, possibly through the use of novel catalysts or catalyst-free conditions like sonochemical synthesis. nih.gov PIDA (phenyliodine diacetate) has been shown to mediate regioselective cycloadditions under facile conditions, offering a pathway to multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
Cross-Dehydrogenative Coupling (CDC): Acetic acid and molecular oxygen-promoted CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds present an efficient and green synthetic route. acs.orgnih.gov This method is valued for its high atom economy and use of non-toxic reagents. acs.org Further research is expected to broaden the range of compatible coupling partners and optimize reaction conditions for even greater efficiency. acs.orgnih.gov
One-Pot and Multicomponent Reactions: To minimize waste and simplify procedures, one-pot and three-component reactions are gaining traction. nih.gov These approaches, which involve the reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds, allow for the rapid assembly of complex pyrazolo[1,5-a]pyrimidine (B1248293) structures. nih.gov
Advanced Mechanistic Investigations and Reaction Discovery
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The intricate pathways of pyrazolo[1,5-a]pyridine formation are being unraveled through a combination of experimental and computational techniques.
For instance, mechanistic studies on palladium-catalyzed cross-dehydrogenative coupling have utilized kinetic isotope effect experiments and density functional theory (DFT) calculations to propose plausible reaction pathways. researchgate.netacs.org Similarly, DFT studies have been employed to understand the condensation step in CDC reactions, suggesting a pathway via imine intermediates. acs.org Future investigations will likely focus on elucidating the role of transient intermediates, catalyst-substrate interactions, and the factors governing regioselectivity in various cyclization strategies. This knowledge will be instrumental in designing more precise and predictable synthetic routes. researchgate.net
Development of New Functional Materials with Pyrazolo[1,5-a]pyridine Derivatives
The unique structural and electronic properties of the pyrazolo[1,5-a]pyridine scaffold make it a "privileged scaffold" for creating novel functional materials. mdpi.com While the primary focus has been on medicinal chemistry, applications in materials science are an exciting and expanding frontier.
Medicinal Chemistry: Pyrazolo[1,5-a]pyridine derivatives are well-established as potent inhibitors of various protein kinases, making them valuable in cancer therapy and for treating inflammatory diseases. nih.govmdpi.com Compounds from this family have been investigated as inhibitors for PI3Kδ, CDK2, and TRKA kinases. mdpi.comnih.gov Future work will involve the rational design of derivatives like 2-(Methoxymethyl)pyrazolo[1,5-a]pyridine to target specific kinases with high selectivity and potency, potentially leading to new therapeutic agents with improved efficacy and fewer side effects. mdpi.comnih.gov
Materials Science: The significant photophysical properties of these compounds are attracting attention for applications as emergent fluorophores. mdpi.comencyclopedia.pub Their tendency to form crystals with interesting conformational and supramolecular characteristics could also be exploited in the development of solid-state materials with unique optical or electronic properties. mdpi.comencyclopedia.pub
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly embracing automation and continuous processing to enhance efficiency, safety, and scalability. The integration of pyrazolo[1,5-a]pyridine synthesis with these technologies is a key area for future development.
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. A continuous flow method for the thermolysis of azidoacrylates has been demonstrated to produce a pyrazolo[1,5-a]pyridine derivative in quantitative yield without the need for purification. mdpi.com While the application of flow chemistry to this specific scaffold is still emerging, it represents a significant opportunity to overcome the scalability challenges associated with traditional batch synthesis, which can be a bottleneck for industrial production. nih.gov Automated platforms can further accelerate the synthesis and screening of large libraries of derivatives, speeding up the discovery of new drug candidates and functional materials.
Computational Design and Rational Synthesis of Pyrazolo[1,5-a]pyridine-based Molecular Systems
Computational chemistry is becoming an indispensable tool in the design and synthesis of new molecules. In the context of pyrazolo[1,5-a]pyridines, computational methods are being used to predict molecular properties, understand reaction mechanisms, and guide synthetic efforts.
Density Functional Theory (DFT) calculations have been used to study the structural parameters, energy gaps, and molecular electrostatic potentials of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net These studies provide insights into the electronic structure and reactivity of the molecules. researchgate.net In drug discovery, molecular docking simulations are widely used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with target proteins, such as kinases, helping to rationalize structure-activity relationships (SAR) and design more potent inhibitors. nih.gov The synergy between computational prediction and experimental synthesis allows for a more rational and efficient approach to developing new molecules with desired properties, saving time and resources.
Q & A
Q. What are the common synthetic strategies for preparing pyrazolo[1,5-a]pyridine derivatives?
Pyrazolo[1,5-a]pyridine derivatives are synthesized via:
- One-pot tandem reactions : α,β-unsaturated esters and aldehydes undergo intramolecular condensation under mild conditions (e.g., RT, 12 h) to yield derivatives with >80% efficiency .
- [3+2] cycloadditions : N-aminopyridinium salts react with alkynes or alkenes, facilitated by hypervalent iodine or base mediation, achieving regioselectivity >90% for C3-substituted products .
- Microwave-assisted protocols : Metal-free methods using acetic acid or oxygen promoters reduce reaction times (e.g., 30 min vs. 12 h conventional) .
Q. How can spectroscopic techniques differentiate pyrazolo[1,5-a]pyridine regioisomers?
- NMR : Distinguish C3 vs. C5 substituents using -NMR coupling patterns. For example, C3-iodinated derivatives show downfield shifts (δ 8.2–8.5 ppm) due to electron-withdrawing effects, while C5-substituted analogs exhibit upfield shifts .
- IR : Carbonyl stretches (e.g., ν(CO) at 1720–1680 cm) identify ester or ketone functionalization .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 286 for 7-amino-3,6-diphenyl derivatives) confirm molecular weights .
Q. What stability considerations are critical for storing pyrazolo[1,5-a]pyridine derivatives?
- Methyl esters (e.g., methyl 5-carboxylate): Stable for >6 months at RT if stored desiccated .
- Aldehydes (e.g., 7-carbaldehyde): Require argon atmosphere and −20°C to prevent oxidation .
- Fluorinated derivatives : Sensitive to humidity; store with silica gel packs to avoid hydrolysis .
Advanced Research Questions
Q. How can regioselectivity in C(sp²)–H halogenation be controlled?
Key factors influencing C3 vs. C5 selectivity:
- Substituent effects : Electron-donating groups (e.g., –OMe) at C7 enhance C3 iodination yields (83–95%), while steric hindrance at C5 directs reactions to C3 .
- Catalyst choice : Hypervalent iodine (PhI(OAc)) favors C3 halogenation, whereas Pd(OAc)/pyridine systems enable C2 functionalization in aerobic oxidations .
- Solvent optimization : Acetonitrile improves iodination efficiency (yield increase by 15–20% vs. DMF) .
Q. How to resolve contradictions in reaction yields for electron-deficient substrates?
- Case study : Iodination of –Cl-substituted phenyl derivatives yields 83% vs. 95% for –OMe analogs due to slower oxidative addition steps .
- Mitigation strategies :
- Add electron-rich ligands (e.g., morpholine) to stabilize transition states .
- Use Hammett plots to quantify electronic effects (σ values correlate with yield deviations) .
Q. What experimental design principles optimize aerobic oxidations of pyrazolo[1,5-a]pyridine alcohols?
- Design of Experiments (DoE) : Screen parameters like O pressure (1–5 bar), Pd loading (2–5 mol%), and residence time (30–120 min). Central composite designs revealed optimal conditions (85°C, 3 bar O) for 78% aldehyde yield .
- Impurity control : Monitor byproducts (e.g., over-oxidized acids) via HPLC-PDA (C18 column, λ = 254 nm) .
Q. How to engineer fluorinated derivatives for kinase inhibition?
- Method A : Base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes (KCO, DMF, 100°C) installs 2-F substituents (55–72% yield). Electron-deficient styrenes require TBAB (20 mol%) for phase transfer .
- Method B : Late-stage fluorination using Selectfluor®/AgNO in MeCN/HO (3:1) targets C7 positions (limited to activated substrates) .
- Biological validation : TRK kinase inhibitors with 5-(2,5-difluorophenyl)pyrrolidine groups show IC <10 nM .
Q. What mechanisms explain pyrazolo[1,5-a]pyridine-based kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
